In Vitro Collagen Production: Tetrapeptide-21 vs. Palmitoyl Pentapeptide-4 (Matrixyl) in Human Dermal Fibroblast Culture
In a direct comparative study using human dermal fibroblast cultures, Tetrapeptide-21 (GEKG) stimulated collagen production at a level approximately 2-fold higher than that achieved by palmitoyl pentapeptide-4 (Matrixyl), and approximately 2.5-fold higher than the untreated control [1]. An independent study corroborated this finding at the transcriptional level: GEKG (1 ppm) induced a 2.8-fold increase in COL1A1 gene expression versus a 1.8-fold increase for KTTKS (the matrikine equivalent of Matrixyl) in human forehead fibroblasts, confirming a quantifiable potency advantage of approximately 1.6-fold at matched time points [2][3].
| Evidence Dimension | Collagen protein production (in vitro) and COL1A1 mRNA expression |
|---|---|
| Target Compound Data | Collagen production: ~2.5-fold vs. control; COL1A1 mRNA: 2.8-fold increase (1 ppm GEKG) |
| Comparator Or Baseline | Palmitoyl Pentapeptide-4 (Matrixyl): collagen ~1.25-fold vs. control; KTTKS: 1.8-fold COL1A1 increase |
| Quantified Difference | Tetrapeptide-21 delivers ~2× the collagen protein output of Matrixyl and ~1.6× the COL1A1 gene expression of KTTKS |
| Conditions | Human dermal fibroblast monolayer culture; GEKG at 1–10 ppm; 24 h exposure; forehead and abdominal fibroblast sources |
Why This Matters
Procurement decisions for collagen-stimulating cosmetic actives can be anchored to the demonstrated 2-fold potency differential, enabling lower effective inclusion rates or superior efficacy claims at parity concentration.
- [1] Incidecoder. Tetrapeptide-21 Ingredient Details. Citing manufacturer in-vitro data: collagen production ~2-fold higher vs. Matrixyl, ~2.5-fold vs. control. View Source
- [2] Farwick M, et al. Bioactive tetrapeptide GEKG boosts extracellular matrix formation. Exp Dermatol. 2011;20(7):602-4. Cited in Molecules 2025 as 2.8-fold COL1A1 for GEKG vs. 1.8-fold for KTTKS. View Source
- [3] Doi JVF, et al. Synergistic Effects of i-PRF and Bioactive Peptides. Molecules. 2025;30(16):3415. Lines 306-314 confirming 2.8-fold (GEKG) vs. 1.8-fold (KTTKS) COL1A1. View Source
